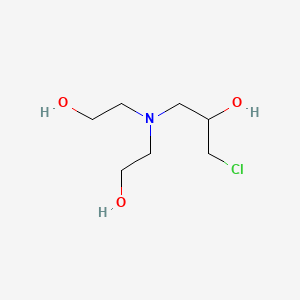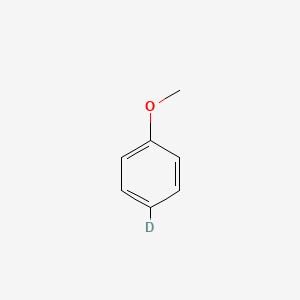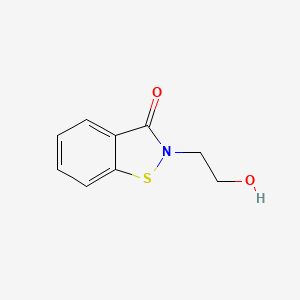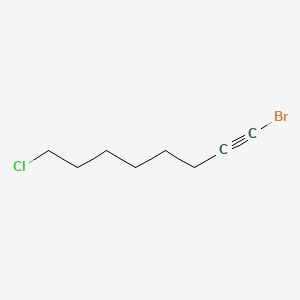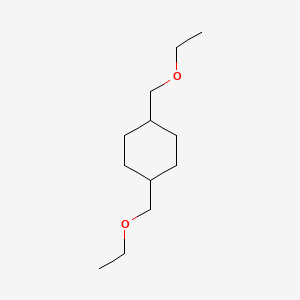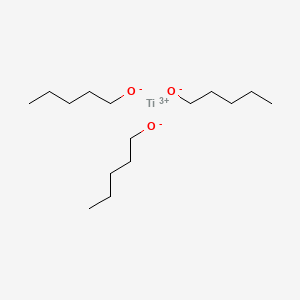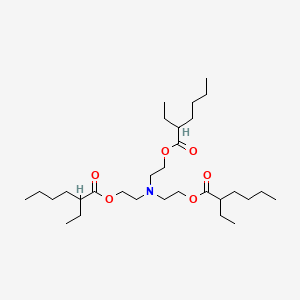
1,3-Diamidinourea dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dihydrochlorure de 1,3-diamidinourée est un composé chimique de formule moléculaire C₃H₁₀Cl₂N₆O et de masse moléculaire 217,0571 g/mol . Il est connu pour ses applications dans divers domaines scientifiques en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du dihydrochlorure de 1,3-diamidinourée implique généralement la réaction de diamines appropriées avec de l'urée dans des conditions contrôlées. La réaction est généralement réalisée en présence d'acide chlorhydrique pour faciliter la formation du sel de dihydrochlorure .
Méthodes de production industrielle
Les méthodes de production industrielle du dihydrochlorure de 1,3-diamidinourée impliquent souvent des réactions à grande échelle dans des réacteurs conçus pour gérer les conditions de réaction spécifiques requises pour la synthèse. Le procédé comprend des étapes telles que le mélange, le chauffage et la purification pour garantir que le produit final répond aux spécifications souhaitées .
Analyse Des Réactions Chimiques
Types de réactions
Le dihydrochlorure de 1,3-diamidinourée subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Il peut être réduit à l'aide d'agents réducteurs appropriés pour produire des formes réduites du composé.
Substitution : Le composé peut participer à des réactions de substitution où un ou plusieurs de ses atomes sont remplacés par d'autres atomes ou groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions du dihydrochlorure de 1,3-diamidinourée comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers acides et bases pour les réactions de substitution. Les conditions de réaction varient en fonction du résultat souhaité, notamment la température, la pression et le choix du solvant .
Principaux produits formés
Les principaux produits formés à partir des réactions du dihydrochlorure de 1,3-diamidinourée dépendent du type de réaction. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé. Les réactions de substitution peuvent donner lieu à une variété de dérivés substitués .
4. Applications de la recherche scientifique
Le dihydrochlorure de 1,3-diamidinourée a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de composés chimiques plus complexes.
Biologie : Le composé est utilisé dans divers tests et expériences biologiques pour étudier ses effets sur les systèmes biologiques.
Médecine : La recherche sur ses applications thérapeutiques potentielles est en cours, notamment dans le développement de nouveaux médicaments.
Industrie : Il est utilisé dans la production de divers produits chimiques et matériaux industriels.
5. Mécanisme d'action
Le mécanisme d'action du dihydrochlorure de 1,3-diamidinourée implique son interaction avec des cibles moléculaires et des voies spécifiques au sein des systèmes biologiques. Le composé peut se lier à certaines enzymes ou à certains récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées font l'objet de recherches en cours .
Applications De Recherche Scientifique
1,3-Diamidinourea dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Biology: The compound is utilized in various biological assays and experiments to study its effects on biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-diamidinourea dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires au dihydrochlorure de 1,3-diamidinourée comprennent d'autres dérivés de la diamidine et des composés à base d'urée. Ces composés partagent certaines propriétés chimiques mais diffèrent par leurs structures et leur réactivité spécifiques .
Unicité
Le dihydrochlorure de 1,3-diamidinourée est unique en raison de sa combinaison spécifique de fonctionnalités diamidine et urée, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux pour diverses applications scientifiques et industrielles .
Propriétés
Numéro CAS |
83898-04-8 |
|---|---|
Formule moléculaire |
C3H10Cl2N6O |
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
1,3-bis(diaminomethylidene)urea;dihydrochloride |
InChI |
InChI=1S/C3H8N6O.2ClH/c4-1(5)8-3(10)9-2(6)7;;/h(H8,4,5,6,7,8,9,10);2*1H |
Clé InChI |
YGDJAFLUMLZTQA-UHFFFAOYSA-N |
SMILES canonique |
C(=NC(=O)N=C(N)N)(N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


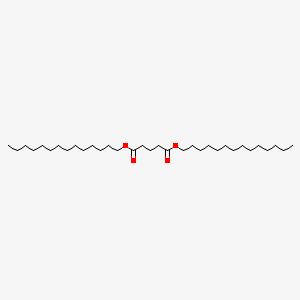


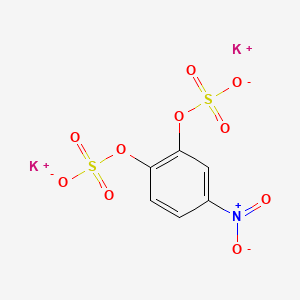
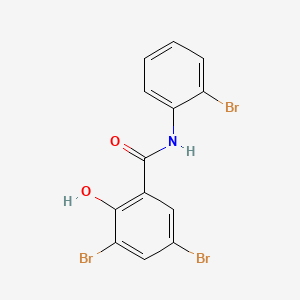
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)
